3'-Fluoro-5'-(trifluoromethyl)acetophenone
Overview
Description
3’-Fluoro-5’-(trifluoromethyl)acetophenone: is an organic compound with the molecular formula C9H6F4O and a molecular weight of 206.14 g/mol . It is also known by its IUPAC name, 1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone . This compound is characterized by the presence of both fluorine and trifluoromethyl groups attached to an acetophenone core, making it a valuable intermediate in various chemical syntheses.
Biochemical Analysis
Biochemical Properties
3’-Fluoro-5’-(trifluoromethyl)acetophenone plays a significant role in biochemical reactions, particularly in the stabilization of endosomal-toll-like receptor TRL8, creating an inhibitory activity . This compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been reported to interact with ligands derived from trans-1,2-diaminocyclohexane and camphor sulfonyl chloride, catalyzing the asymmetric addition of ethyl groups .
Cellular Effects
The effects of 3’-Fluoro-5’-(trifluoromethyl)acetophenone on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to stabilize endosomal-toll-like receptor TRL8, which plays a crucial role in immune response modulation . Additionally, it may affect cellular metabolism by interacting with specific enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, 3’-Fluoro-5’-(trifluoromethyl)acetophenone exerts its effects through binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, thereby modulating their activity. The compound’s fluorinated aromatic structure allows it to form stable interactions with target proteins, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Fluoro-5’-(trifluoromethyl)acetophenone change over time. The compound is relatively stable under ambient conditions, but its stability can be influenced by factors such as temperature and pH . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro settings where it may degrade over time, affecting its efficacy .
Dosage Effects in Animal Models
The effects of 3’-Fluoro-5’-(trifluoromethyl)acetophenone vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating immune responses. At higher doses, it can cause toxic or adverse effects, including respiratory irritation and skin irritation . Threshold effects have been observed, indicating that careful dosage control is necessary to avoid toxicity.
Metabolic Pathways
3’-Fluoro-5’-(trifluoromethyl)acetophenone is involved in various metabolic pathways. It interacts with enzymes that catalyze its transformation into different metabolites. The compound’s fluorinated structure influences its metabolic flux and the levels of metabolites produced . These interactions can affect overall metabolic processes within the cell.
Transport and Distribution
Within cells and tissues, 3’-Fluoro-5’-(trifluoromethyl)acetophenone is transported and distributed through specific transporters and binding proteins. Its distribution is influenced by its lipophilicity, which allows it to accumulate in certain cellular compartments . This accumulation can affect its localization and activity within the cell.
Subcellular Localization
The subcellular localization of 3’-Fluoro-5’-(trifluoromethyl)acetophenone is determined by its targeting signals and post-translational modifications. It is often localized in specific compartments or organelles where it exerts its biochemical effects . These localizations are crucial for its activity and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Friedel-Crafts acylation reaction, where acetophenone is reacted with fluorinating agents and trifluoromethylating reagents under controlled conditions . The reaction is usually catalyzed by Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods: In industrial settings, the production of 3’-Fluoro-5’-(trifluoromethyl)acetophenone may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorinating agents and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3’-Fluoro-5’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenone derivatives.
Scientific Research Applications
Chemistry: 3’-Fluoro-5’-(trifluoromethyl)acetophenone is used as a building block in the synthesis of various fluorinated organic compounds. Its unique structure makes it valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties .
Mechanism of Action
The mechanism of action of 3’-Fluoro-5’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity to biological targets. These interactions can modulate enzymatic activities or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
3’,5’-Bis(trifluoromethyl)acetophenone: This compound has two trifluoromethyl groups, making it more electron-withdrawing and potentially more reactive.
2,2,2-Trifluoroacetophenone: This compound has a trifluoromethyl group at the alpha position, which can significantly alter its reactivity compared to 3’-Fluoro-5’-(trifluoromethyl)acetophenone.
Uniqueness: 3’-Fluoro-5’-(trifluoromethyl)acetophenone is unique due to the presence of both fluorine and trifluoromethyl groups on the aromatic ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in various chemical syntheses .
Properties
IUPAC Name |
1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIYAWLPLVWTJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372119 | |
Record name | 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202664-54-8 | |
Record name | 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202664-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-Fluoro-5'-(trifluoromethyl)acetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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